molecular formula C11H17NO3 B1323744 Ethyl 8-cyano-2-oxooctanoate CAS No. 890097-93-5

Ethyl 8-cyano-2-oxooctanoate

Cat. No. B1323744
CAS RN: 890097-93-5
M. Wt: 211.26 g/mol
InChI Key: PZKAFLBPUXGDIP-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-2-oxooctanoate, also known as ethyl 4-cyanocrotonate or ethyl cyano(2-oxooctanoate), is a chemical compound that belongs to the class of cyanoesters. It has a molecular weight of 211.26 .


Molecular Structure Analysis

The molecular formula of this compound is C11H17NO3 . The InChI code is 1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 211.26 .

Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl 2-hydroxy-3-oxooctanoate, a derivative of Ethyl 8-cyano-2-oxooctanoate, has been used in the chemoenzymatic synthesis of specific compounds. For instance, its reduction with immobilized baker's yeast leads to highly selective dihydroxy esters, which are then converted into compounds like (4S,5R)-5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).

Asymmetric Synthesis

Ethyl 3-chloro-2-oxooctanoate, another derivative, is used in asymmetric synthesis. This process involves the reduction with baker’s yeast to yield compounds such as ethyl 3-chloro-2-hydroxyoctanoate. These compounds are further processed to create key intermediates like (2R,3S)-2,3-Epoxyoctanal (Tsuboi, Furutani, & Takeda, 1987).

Peptide Synthesis

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is extensively used in peptide synthesis. It serves as an additive in the carbodiimide approach for peptide bond formation, displaying remarkable capacity to inhibit racemization and enhance coupling efficiency (Subirós‐Funosas et al., 2009).

Advancements in Acylation Chemistry

Oxyma-derived reagents, based on Ethyl 2-cyano-2-(hydroxyimino)acetate, have enabled significant advances in acylation methodologies. These advancements have been instrumental in peptide, amide, and ester bond formation (Subirós‐Funosas et al., 2014).

Synthesis of Chiral Precursors

Ethyl 8-chloro-6-oxooctanoate (ECOO), a related compound, is reduced to form important chiral precursors. These precursors are vital for the synthesis of other significant compounds, such as (R)-α-lipoic acid (Chen et al., 2014).

Synthesis of Fluorescent Dyes

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from derivatives of this compound, have been used to create new fluorescent dyes with potential applications in liquid crystal displays (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 8-cyano-2-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKAFLBPUXGDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641280
Record name Ethyl 8-cyano-2-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890097-93-5
Record name Ethyl 8-cyano-2-oxooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-cyano-2-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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